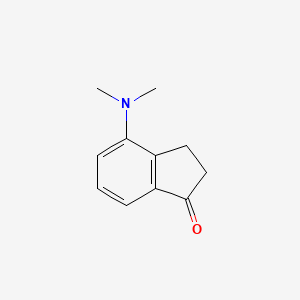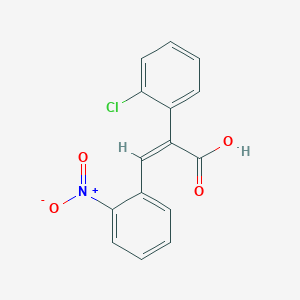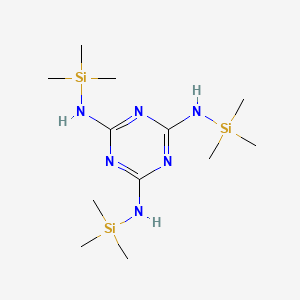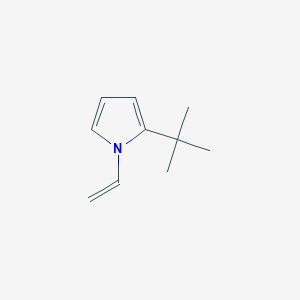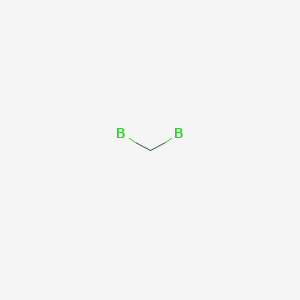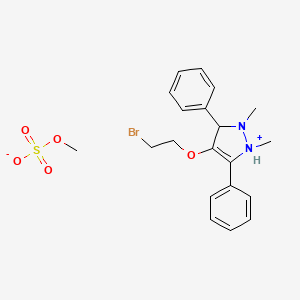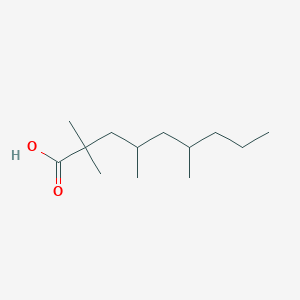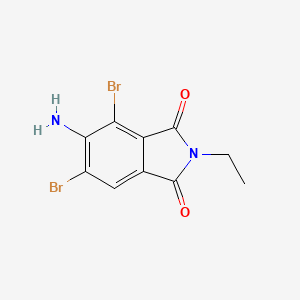
5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the isoindole ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Ethylation: Addition of the ethyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, isoindole derivatives are often studied for their potential therapeutic properties. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials. Their chemical stability and reactivity make them suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione would depend on its specific biological activity. Generally, isoindole derivatives may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-4,6-dibromo-1H-isoindole-1,3(2H)-dione: Lacks the ethyl group.
5-Amino-4,6-dichloro-2-ethyl-1H-isoindole-1,3(2H)-dione: Chlorine atoms instead of bromine.
5-Amino-4,6-dibromo-2-methyl-1H-isoindole-1,3(2H)-dione: Methyl group instead of ethyl.
Uniqueness
The presence of both bromine atoms and the ethyl group in 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione may confer unique chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
60878-39-9 |
|---|---|
Molekularformel |
C10H8Br2N2O2 |
Molekulargewicht |
347.99 g/mol |
IUPAC-Name |
5-amino-4,6-dibromo-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c1-2-14-9(15)4-3-5(11)8(13)7(12)6(4)10(14)16/h3H,2,13H2,1H3 |
InChI-Schlüssel |
ZTBIIJSYVITKGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=CC(=C(C(=C2C1=O)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
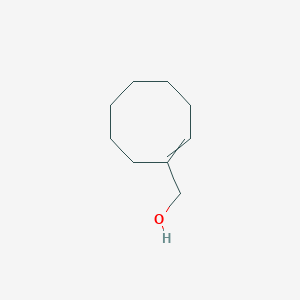
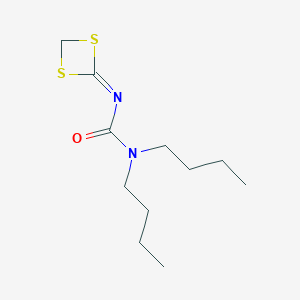
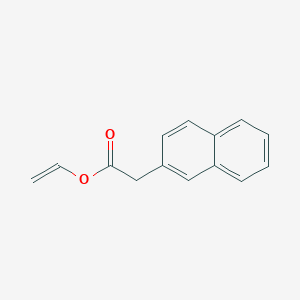
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
